CM15 vs. Parent Cecropin A: Potency Advantage Against E. coli Under Defined Conditions
In head-to-head testing against E. coli MG1655 under aerobic growth conditions, KWKLFKKIGAVLKVL-NH2 (CM15) demonstrates a minimum inhibitory concentration (MIC) of 5 µM, which is approximately 5.6-fold less potent than the parent peptide cecropin A (MIC = 0.9 µM) [1]. However, this difference must be contextualized: cecropin A's higher potency is offset by its significantly larger size (37 residues) and lower synthetic yield. When compared to a more size-comparable comparator, the 13-residue indolicidin, CM15 exhibits approximately 6.4-fold greater potency (5 µM vs. 32 µM) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli MG1655 |
|---|---|
| Target Compound Data | 5 µM (MIC) |
| Comparator Or Baseline | Cecropin A: 0.9 µM (MIC); Indolicidin: 32 µM (MIC) |
| Quantified Difference | CM15 is 5.6-fold less potent than cecropin A but 6.4-fold more potent than indolicidin under identical aerobic assay conditions. |
| Conditions | Aerobic growth, EZRDM medium, 30°C, 6-hour assay, E. coli MG1655 strain. |
Why This Matters
This data positions CM15 as a mid-potency, short-sequence AMP that balances activity with synthetic accessibility, avoiding the manufacturing complexity of longer peptides like cecropin A.
- [1] Krishnamoorthy, G., Wolloscheck, D., Weeks, J. W., Croft, C., Rybenkov, V. V., & Zgurskaya, H. I. (2017). Breaking the Permeability Barrier of Escherichia coli by Controlled Hyperporination of the Outer Membrane. PLoS Pathogens, 13(6), e1006481. View Source
